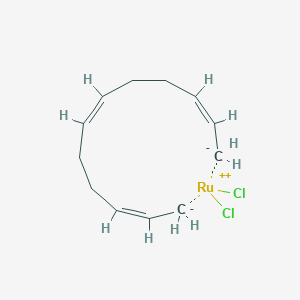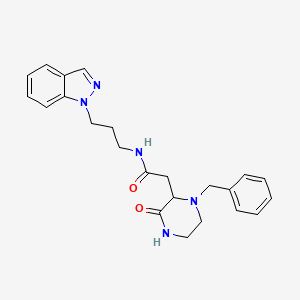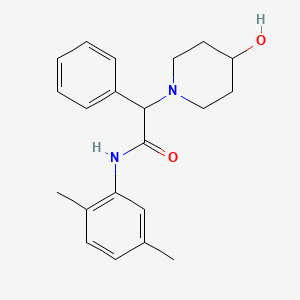
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene” is a complex of ruthenium with a dodecatriene ligand. Ruthenium complexes are known for their applications in catalysis, electronics, and medical research .
Molecular Structure Analysis
The molecular structure of this complex would likely involve the coordination of the dodecatriene ligand to the ruthenium center. The exact structure would depend on the oxidation state of the ruthenium and the coordination geometry .
Chemical Reactions Analysis
Ruthenium complexes are known to participate in a variety of chemical reactions, particularly as catalysts in organic synthesis. They can facilitate reactions such as hydrogenation, oxidation, and metathesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this complex would depend on its exact structure. Some general properties of ruthenium complexes include high thermal stability and varying solubility in different solvents .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Dichloro-(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) is formed when butadiene reacts with ruthenium trichloride, demonstrating the potential of dichlororuthenium complexes in catalysis and organic synthesis. This compound, analogous to nickel complexes used for catalytic trimerization of butadiene, highlights the utility of ruthenium complexes in facilitating chemical transformations, particularly in the synthesis of complex organic molecules. The behavior of this compound upon reaction with pyridine and upon pyrolysis, as well as its nuclear magnetic resonance data, have been studied, underscoring its applicability in detailed chemical analysis and synthesis processes (Nicholson & Shaw, 1966).
Photochemical and Electron Transfer Studies
In the realm of artificial photosynthesis, dichlororuthenium complexes have been investigated for their ability to facilitate electron transfer and charge separation in cationic surfactant vesicles. These studies are pivotal for understanding the mechanistic underpinnings of light-induced photochemical energy conversion, showcasing the role of dichlororuthenium complexes in mimicking natural photosynthesis processes. The interplay between electron donors such as methylphenothiazine and the photoactive electron acceptor, a surfactant derivative of tris(2,2'-bipyridine)ruthenium perchlorate, within these vesicles provides insights into the efficiency and dynamics of electron transfer, crucial for the development of solar energy conversion systems (Infelta, Graetzel, & Fendler, 1980).
Supramolecular Chemistry and Self-Assembly
The study of supramolecular assemblies involving hydrogen-bonded oligo(p-phenylene vinylene)s, functionalized with ureido-s-triazine units and including dichlororuthenium(2+) motifs, illuminates the hierarchical order and self-assembly mechanisms in these complex systems. These assemblies demonstrate significant potential for the development of advanced materials with tailored properties, where the controlled aggregation and molecular organization at the nanoscale can lead to novel optical, electronic, and mechanical functionalities. The behavior of these assemblies in different solvents, their dimerization constants, and the transition from aggregated states to molecularly dissolved phases are of particular interest for designing responsive materials and devices (Schenning et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ruthenium trichloride hydrate", "(2Z,6Z,10Z)-dodeca-2,6,10-triene", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve ruthenium trichloride hydrate in hydrochloric acid and add (2Z,6Z,10Z)-dodeca-2,6,10-triene to the solution.", "Step 2: Heat the mixture under reflux for several hours to allow for the formation of the desired product.", "Step 3: Cool the reaction mixture and filter off any solid impurities.", "Step 4: Add sodium hydroxide to the filtrate to adjust the pH to basic.", "Step 5: Extract the product using ethanol and evaporate the solvent to obtain the final product." ] } | |
Número CAS |
12170-97-7 |
Fórmula molecular |
C12H18Cl2Ru |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
dichlororuthenium(2+);dodeca-2,6,10-triene |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
HIFFVMAWJALNHN-UHFFFAOYSA-L |
SMILES isomérico |
[CH2-]/C=C\CC/C=C\CC/C=C\[CH2-].Cl[Ru+2]Cl |
SMILES |
[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |
SMILES canónico |
[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B1650924.png)
![9-Methyl-5-(3,4,5-trimethoxyphenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1650925.png)
![3-(3-{[1,1'-Biphenyl]-4-yloxy}-2-hydroxypropyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1650926.png)
![Methyl 2-{4-[(3,5-dichlorobenzoyl)amino]-2-cyclopentenyl}-2-(4-methoxyphenyl)acetate](/img/structure/B1650928.png)
![N-[(1S,2S,4aS,8S,8aS)-8-hydroxy-1,4a-dimethyl-7-[(2S)-1-[methyl(pyridin-3-ylmethyl)amino]-1-oxopropan-2-yl]-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]-4-cyanobenzamide](/img/structure/B1650930.png)
![N~1~-[1-[1-(4-chlorobenzoyl)-4-piperidyl]-2-(isopropylamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B1650933.png)


![N~1~-[1-[1-(cyclopropylcarbonyl)-4-piperidyl]-2-(diethylamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B1650937.png)

![[1-[4-(3,5-Dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B1650939.png)
![2-{[(3-Methylthiophen-2-yl)methyl]amino}-2-phenylacetamide](/img/structure/B1650941.png)
![Ethyl 1-{3-methyl-2-[(thiophen-2-yl)formamido]butanoyl}piperidine-3-carboxylate](/img/structure/B1650943.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[(4-ethoxyphenyl)amino]propan-1-one](/img/structure/B1650944.png)
